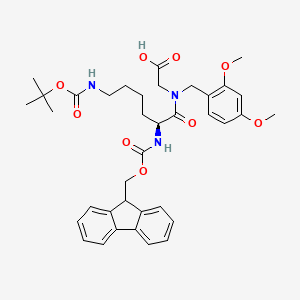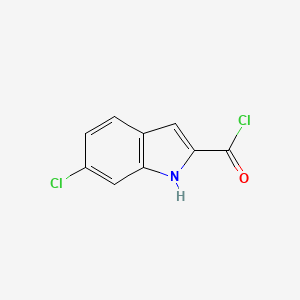
6-Chloro-1H-indole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1H-indole-2-carbonyl chloride is a chemical compound that is part of the indole family . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Chloro-1H-indole-2-carbonyl chloride, often involves the reaction of indole with chlorinated acid chloride . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
6-Chloro-1H-indole-2-carbonyl chloride has significant applications in catalysis and chemical synthesis. For instance, a study demonstrated its use in the synthesis of bis(indolyl)methanes, important heterocyclic compounds in pharmaceutical chemistry, through a reaction with carbonyl compounds (aldehydes and ketones) using trityl chloride as a catalyst (Khalafi‐Nezhad et al., 2008). This process is efficient, rapid, and yields high results at room temperature, contributing significantly to green chemistry protocols.
Organic Transformations and Reactions
The compound plays a role in various organic transformations. For example, its derivative, indole, is involved in the palladium-catalyzed direct arylation of indoles, pyrroles, and furans by aryl chlorides (Nadres et al., 2011). This method allows the use of a range of electron-rich and electron-poor aryl chlorides and has applications in the synthesis of arylated heterocycles.
Antifouling and Environmental Applications
The indole derivative of 6-Chloro-1H-indole-2-carbonyl chloride shows promising applications in environmentally friendly antifouling coatings. A study by Chunhua et al. (2020) synthesized an indole derivative containing a carbon-carbon double bond and incorporated it into acrylic metal salt resins, demonstrating improved antifouling performance in marine environments (Chunhua et al., 2020).
Pharmaceutical Chemistry
Indole derivatives, related to 6-Chloro-1H-indole-2-carbonyl chloride, have been studied for their pharmaceutical activities. Synthesis of various indole derivatives and their evaluation for antimicrobial, anti-inflammatory, and anticonvulsant activities showcase the potential of these compounds in pharmaceutical research (Guru et al., 2007).
Safety and Hazards
Users should avoid contact with skin and eyes, and if accidentally come into contact with, they should immediately rinse with plenty of water and seek the help of a doctor. It is also recommended to avoid inhalation of its dust or steam, and use it in a well-ventilated area. It should be stored sealed, away from fire and oxidants .
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, including 6-Chloro-1H-indole-2-carbonyl chloride, will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
6-chloro-1H-indole-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFKAGKVIHSLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-indole-2-carbonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

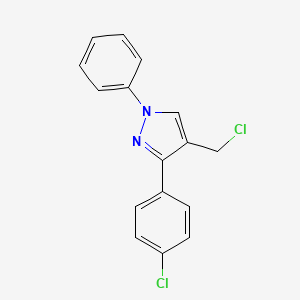
![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)
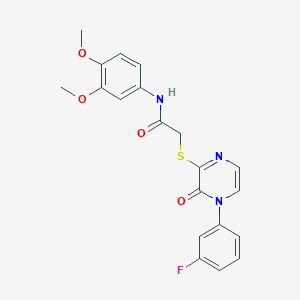
![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)
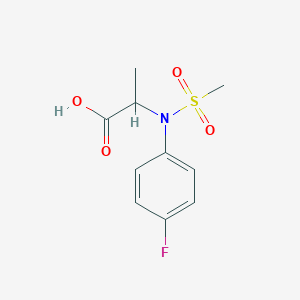

![[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2894177.png)
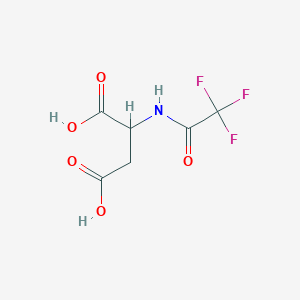
![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

